REACTION_SMILES
|
[C:18]([c:19]1[cH:20][cH:21][c:22]([O:25][CH3:26])[cH:23][cH:24]1)(=[O:27])[Cl:28].[NH2:1][c:2]1[c:3]([CH2:4][CH2:5][CH:6]2[N:7]([CH2:12][CH3:13])[CH2:8][CH2:9][CH2:10][CH2:11]2)[cH:14][cH:15][cH:16][cH:17]1>>[NH:1]([c:2]1[c:3]([CH2:4][CH2:5][CH:6]2[N:7]([CH2:12][CH3:13])[CH2:8][CH2:9][CH2:10][CH2:11]2)[cH:14][cH:15][cH:16][cH:17]1)[C:18]([c:19]1[cH:20][cH:21][c:22]([O:25][CH3:26])[cH:23][cH:24]1)=[O:27]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc(C(=O)Cl)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN1CCCCC1CCc1ccccc1N
|
Name
|
|
Type
|
product
|
Smiles
|
CCN1CCCCC1CCc1ccccc1NC(=O)c1ccc(OC)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |